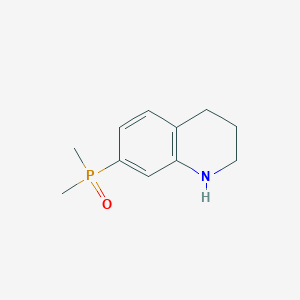
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is a useful research compound. Its molecular formula is C11H16NOP and its molecular weight is 209.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis of Tertiary Phosphine Oxides : Studies have detailed the synthesis of various tertiary phosphine oxides, including compounds with pyridine rings. Such syntheses involve reactions like the Williamson reaction, confirming the structure of new compounds through elemental analysis and spectroscopy techniques (Tashev, Varbanov, & Vassileva, 1996).
Formation of Phosphinecarbothioamide : Research includes studying reactions involving phosphine oxides with different amines, leading to the formation of phosphinecarbothioamide and other products. This demonstrates the diverse chemical reactivity of such compounds (Takeda et al., 1999).
Synthesis of Phosphine Derivatives
Synthesis of Phosphino- and Phosphine Sulfide Derivatives : Research describes the synthesis of phosphino- and phosphine sulfide derivatives of 1,2,3,4-tetrahydroquinolines. Such synthetic methods are important for creating compounds with selective stereogenic centers, demonstrating the application in complex organic synthesis (Alonso et al., 2017).
Hydroaminomethylation Route to Tetrahydroquinolines : Studies show new methods for preparing tetrahydroquinolines via intramolecular hydroaminomethylation. This demonstrates the use of phosphine derivatives in facilitating novel synthetic routes in organic chemistry (Vieira & Alper, 2007).
Applications in Catalysis and Ligand Development
Development of Chiral Ligands for Catalysis : Research into the synthesis and resolution of complex phosphine derivatives contributes to the development of chiral ligands for asymmetric catalysis, an important area in synthetic chemistry (Alcock, Brown, & Hulmes, 1993).
Iridium-Catalyzed Hydrogenation : Studies show the use of phosphine derivatives in iridium-catalyzed hydrogenation of quinolines, leading to the production of tetrahydroquinolines. Such research highlights the application of these compounds in catalysis and asymmetric synthesis (Li et al., 2008).
Properties
IUPAC Name |
7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLKCGHRAARTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)



![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)
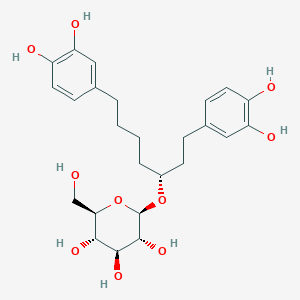
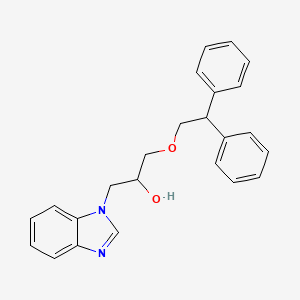
![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)
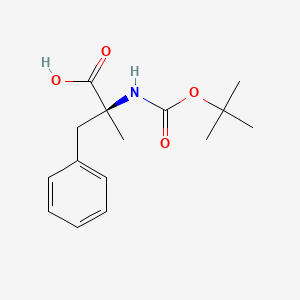
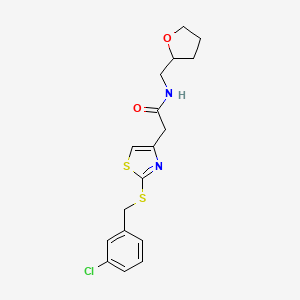
![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)
